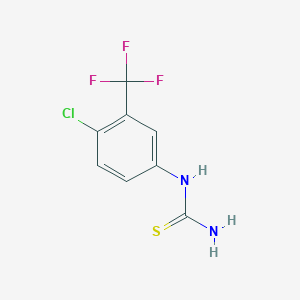

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is an organic compound characterized by the presence of a chloro, trifluoromethyl, and thiourea functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea can be synthesized through the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with thiourea. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea has been investigated for its biological properties, which include:

- Enzyme Inhibition : The compound has been shown to inhibit type 2 deiodinase (D2), an enzyme critical for thyroid hormone activation. This inhibition can affect thyroid hormone regulation, indicating potential implications in endocrine disorders.

- Antimicrobial Properties : Research indicates that this thiourea derivative exhibits antibacterial and antifungal activities. It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL for certain strains .

- Cytotoxicity Against Cancer Cells : Studies have revealed that thiourea derivatives can possess cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting the growth of colon cancer and prostate cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial efficacy of copper complexes derived from thiourea derivatives, including this compound. These complexes exhibited significantly higher antimicrobial activity compared to their alkylphenylthiourea counterparts, particularly against resistant strains of bacteria .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 2 | MRSA |

| Cu(II) Complex | 4 | Mycobacterium tuberculosis |

Cytotoxicity Studies

In vitro assays have assessed the cytotoxic effects of this compound on human carcinoma cell lines. The results indicated that while it effectively inhibited cancer cell proliferation, it showed minimal toxicity towards normal keratinocyte cells (HaCaT), suggesting a favorable therapeutic index .

Potential Applications

Given its biological activity, this compound holds potential applications in several areas:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents or anticancer therapies.

- Material Science : Its unique chemical properties may allow for applications in developing advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparaison Avec Des Composés Similaires

- 1-(3-Chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

- 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness: 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and potential for diverse applications .

Activité Biologique

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiourea functional group along with chloro and trifluoromethyl substituents, which enhance its chemical stability and biological efficacy. The molecular formula is C10H7ClF3N2S, with a molecular weight of 254.66 Da. Its unique structure allows it to interact with various biological targets, particularly enzymes involved in inflammatory processes and cancer cell proliferation.

The primary mechanism of action for this compound involves its interaction with prostaglandin E synthase , leading to a decrease in prostaglandin levels. This reduction has implications for anti-inflammatory and analgesic effects, as prostaglandins are known mediators of inflammation and pain . Furthermore, the compound exhibits cytotoxic properties against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against several cancer cell lines:

- Cell Lines Tested : SW480 (colon cancer), SW620 (metastatic colon cancer), PC3 (prostate cancer), and K-562 (leukemia).

- IC50 Values : The compound exhibited IC50 values ranging from 1.5 µM to 10 µM across different cell lines, indicating potent cytotoxicity .

Comparative Cytotoxicity Data

| Cell Line | IC50 (µM) | Effectiveness Compared to Cisplatin |

|---|---|---|

| SW480 | 1.5 | Higher |

| SW620 | 5.8 | Higher |

| PC3 | 6.0 | Comparable |

| K-562 | 7.6 | Comparable |

The most notable reduction in cell viability was observed in the SW480 and SW620 cell lines, where the compound reduced live cell counts by up to 93% compared to controls .

Apoptotic Activity

Flow cytometry analyses have shown that treatment with this compound induces late apoptosis in cancer cells:

- SW480 Cells : Up to 95% late apoptosis was recorded.

- SW620 Cells : Similar results were observed with about 97% undergoing late apoptosis after treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity:

- Targets : It has been effective against various strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL.

- Mechanism : The compound acts as a dual inhibitor of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .

Antimicrobial Efficacy Data

| Microbial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 2 |

| Staphylococcus epidermidis | 4 |

| Mycobacterium tuberculosis | Varies |

Propriétés

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOYDWBFLHIQSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380862 |

Source

|

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207919-03-7 |

Source

|

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.